N-(3-bromophenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2,2,2-trifluoroacetamide: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a trifluoroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-bromoaniline with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
3-bromoaniline+trifluoroacetic anhydride→this compound
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate, followed by purification using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring makes the compound susceptible to further electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions, particularly under basic conditions. Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Reduction: The compound can be reduced to form the corresponding amine. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted amides or amines.
Reduction: The major product is the corresponding amine, N-(3-bromophenyl)acetamide.
Scientific Research Applications
Chemistry:
Biology:
Biological Probes: The compound can be used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamide group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
N-(3-fluorophenyl)-2,2,2-trifluoroacetamide: Similar structure but with a fluorine atom instead of bromine.
N-(3-chlorophenyl)-2,2,2-trifluoroacetamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-iodophenyl)-2,2,2-trifluoroacetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness: N-(3-bromophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its fluorine, chlorine, and iodine analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in catalysis and drug development.
Properties
IUPAC Name |
N-(3-bromophenyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-5-2-1-3-6(4-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZQGZMXFNNSNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.